![molecular formula C19H28O2 B021180 3-Methoxy-estra-2,5(10)-dien-17-ol CAS No. 101978-01-2](/img/structure/B21180.png)
3-Methoxy-estra-2,5(10)-dien-17-ol
Overview
Description
“3-Methoxy-estra-2,5(10)-dien-17-ol” is a chemical compound with the molecular formula C19H26O2 . It is a derivative of estradiol, a form of estrogen .
Synthesis Analysis
The synthesis of “3-Methoxy-estra-2,5(10)-dien-17-ol” involves the use of chiral Ru catalysts for the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy- (Z)16-hydroxymethylidene-13α-estra-1,3,5(10)-trien-17-ones . The ratio of the diastereomers depends on the catalyst used. Further reduction of the isolated products with NaBH4 in the presence of cerium (III) chloride (Luche reduction conditions) yielded the corresponding diols .Molecular Structure Analysis
The molecular structure of “3-Methoxy-estra-2,5(10)-dien-17-ol” can be represented by the IUPAC Standard InChI: InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13 (21-2)11-12 (14)3-5-16 (15)17 (19)7-8-18 (19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m0/s1 .Chemical Reactions Analysis
The chemical reactions of “3-Methoxy-estra-2,5(10)-dien-17-ol” involve the use of Noyori-type ligands complexed with ruthenium for the regiospecific transfer hydrogenation . The ratio of the diastereomers depends on the catalyst used .Physical And Chemical Properties Analysis
The molecular weight of “3-Methoxy-estra-2,5(10)-dien-17-ol” is 286.4085 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Stereoselective Synthesis
This compound is used in the stereoselective synthesis of steroid isomers. Chiral catalysts like ruthenium complexes are employed for the regiospecific transfer hydrogenation of related compounds, leading to the production of various diastereomers . This process is crucial for creating specific isomers that can have different biological activities.
Hydroxymethylation of Steroids
The hydroxymethylation at the C-16 position of steroids, which can be achieved using derivatives of this compound, significantly alters their chemical and biological properties. It enhances the hydrophilic character of the steroids, which is important for their biological activity and solubility .
Pharmacological Research
Derivatives of 3-Methoxy-estra-2,5(10)-dien-17-ol are of interest in pharmacological research. The modification of the sterane skeleton, particularly at the C-13 position, can lead to compounds with a cis junction of C and D rings, which is a configuration not commonly found in natural steroids. This allows for the exploration of the influence of stereochemical changes on physiological properties .
Chemical Modification of Steroids
The traditional chemical modification of steroids is complex and usually requires multistep reactions. However, using this compound simplifies the process by allowing for regioselective protection and deprotection, which is essential for the preparation of steroid analogues with inverted configurations at the stereogenic centers .
Analytical Chemistry
In analytical chemistry, 3-Methoxy-estra-2,5(10)-dien-17-ol can be used as a reference compound for mass spectrometry and gas chromatography. Its well-defined structure and properties make it suitable for use as a standard for comparing and identifying other substances .
Selective Hydrolysis
This compound is also used in selective hydrolysis reactions. For instance, it can be converted into a 3-one derivative without migration of the alkene bond and hydrolysis of the cyclic acetal group. This selective hydrolysis can be carried out under mild conditions and is easy to control .
properties
IUPAC Name |
(8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFZLECPCHQJIR-BBCBXFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CC=C(C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325319 | |
Record name | (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-estra-2,5(10)-dien-17-ol | |
CAS RN |
101978-01-2 | |
Record name | (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.